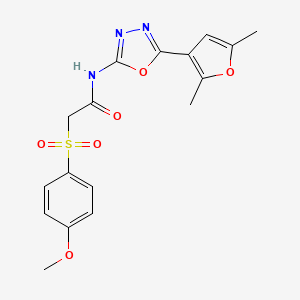

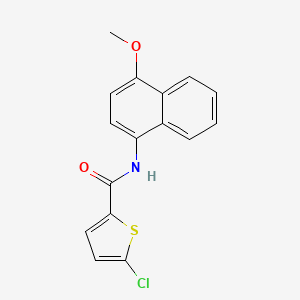

![molecular formula C10H13BrN2O2 B2557112 4-[(5-溴-3-甲基吡啶-2-基)氧基]氧杂环戊烷-3-胺 CAS No. 2198986-08-0](/img/structure/B2557112.png)

4-[(5-溴-3-甲基吡啶-2-基)氧基]氧杂环戊烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

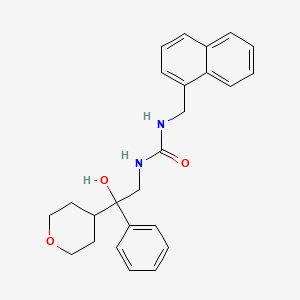

The compound “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” is a derivative of 5-Bromo-2-methylpyridin-3-amine . It is a complex organic compound that contains bromine, nitrogen, and oxygen functional groups .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . This reaction is catalyzed by palladium and can produce these novel pyridine derivatives in moderate to good yield .Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . The reaction is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Bromo-2-methylpyridin-3-amine, include a molecular weight of 187.037, a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .科学研究应用

高效合成和生物活性

阿哈迈德等人(2017年)的研究描述了通过Suzuki交叉偶联反应高效合成新型吡啶衍生物,涉及与4-[(5-溴-3-甲基吡啶-2-基)氧基]氧杂环戊烷-3-胺相关的化合物。合成的化合物被检验其生物活性,包括抗血栓、生物膜抑制和溶血活性。值得注意的是,一种化合物对大肠杆菌表现出显著的效力,突显了这些衍生物的治疗潜力 Molecules。

催化和胺化反应

朗等人(2001年)研究了使用铜催化剂对芳基卤化物进行胺化反应,重点是在温和条件下将溴吡啶转化为氨基吡啶。这项研究强调了催化在修改吡啶基化合物的化学结构中的重要性,用于各种应用 Tetrahedron Letters。

钯催化的亚胺水解

阿哈迈德等人(2019年)探讨了吡啶氮在钯催化的亚胺水解中的作用,研究了4-甲基吡啶-2-胺与各种底物的反应。该研究提供了关于亚胺水解机制的见解,有助于我们理解合成化学中的化学转化 Molecules。

钯催化的选择性胺化

季、李和邦内尔(2003年)的研究集中在由钯-Xantphos复合物催化的多卤吡啶的选择性胺化上,展示了在胺化过程中的高效率和化学选择性。这项工作突显了通过选择性催化实现的精确化学修饰 Organic Letters。

官能化和水溶性衍生物

李等人(2008年)旨在合成水溶性BODIPY衍生物,起始于类似于4-[(5-溴-3-甲基吡啶-2-基)氧基]氧杂环戊烷-3-胺的官能化化合物。这项研究有助于开发用于生物应用的荧光探针 The Journal of Organic Chemistry。

安全和危害

未来方向

The future directions for research on “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as chiral dopants for liquid crystals . Additionally, further studies could investigate their synthesis, properties, and biological activities.

属性

IUPAC Name |

4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNNWKFPXLPTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2COCC2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

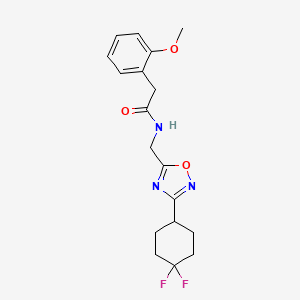

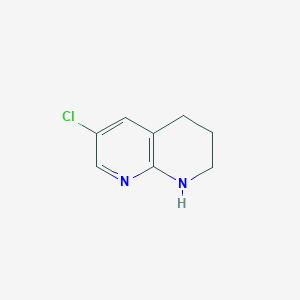

![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)

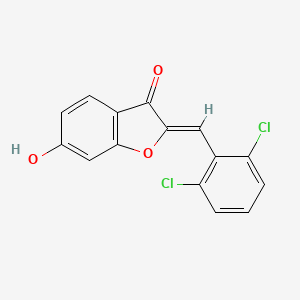

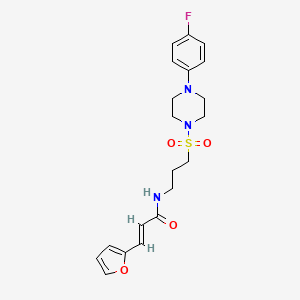

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

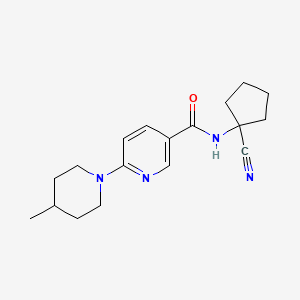

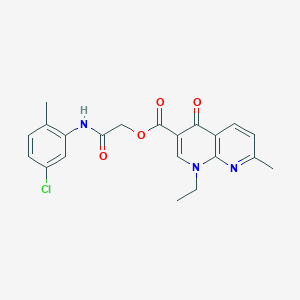

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)